![molecular formula C7H5BrN2O2 B12331642 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-](/img/structure/B12331642.png)
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development.
Medicine: Research has indicated that certain derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the bromine substituent.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different nitrogen positioning.
Indole Derivatives: Compounds like indole and its derivatives share some structural similarities and biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- stands out due to its bromine substituent, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .
Properties
Molecular Formula |
C7H5BrN2O2 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
4-bromo-3,3a-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2-3H,1H2,(H,9,10,11,12) |
InChI Key |
LYIWACZPHKBIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=CC(=O)N=C2NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


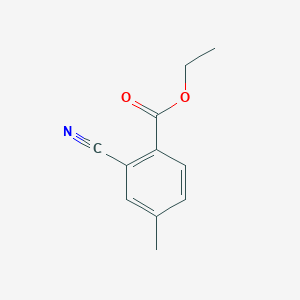
![5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12331568.png)

![Boc-Thr[Fmoc-Tyr(tBu)]-OH](/img/structure/B12331592.png)
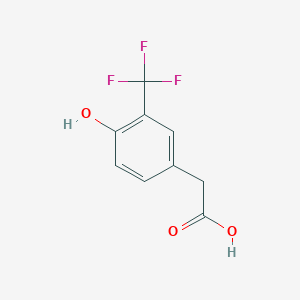
![5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12331601.png)
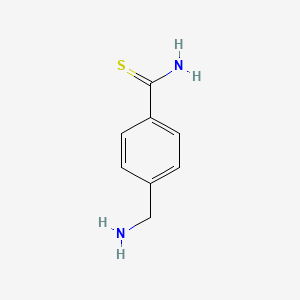
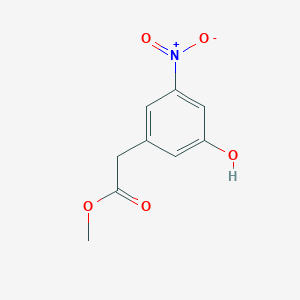
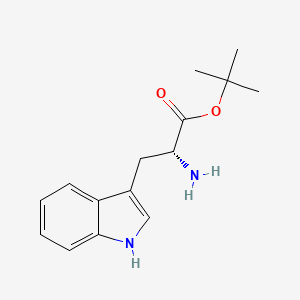
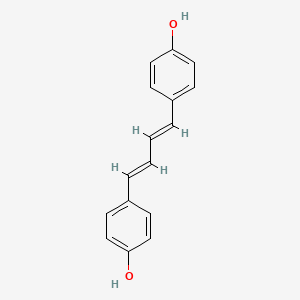
![Imidazo[1,2-c]pyrimidin-3-amine](/img/structure/B12331622.png)
![6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12331630.png)
![2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5alpha,5aalpha,6beta,12aalpha)]-](/img/structure/B12331638.png)
![4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione](/img/structure/B12331651.png)
